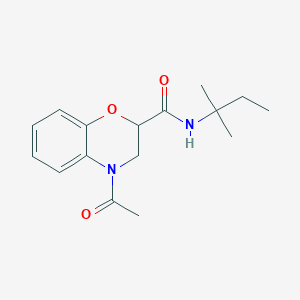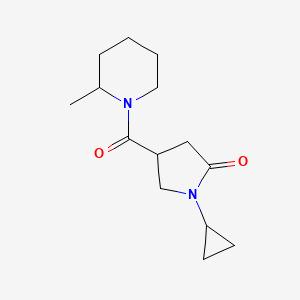
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP has been found to have a variety of effects on the brain and body, making it a valuable tool for studying various physiological and biochemical processes.
Wirkmechanismus
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide has been found to bind to a specific site on the NMDA receptor in the brain, which is involved in learning and memory. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has also been found to have other biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, and to enhance the activity of certain enzymes involved in energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide in lab experiments include its ability to enhance the transport of certain molecules across the blood-brain barrier, its ability to enhance synaptic plasticity, and its effects on neurotransmitter release and enzyme activity. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide. One area of interest is the development of new drugs that can target the NMDA receptor and enhance synaptic plasticity. Another area of interest is the use of this compound in drug delivery research, particularly for the treatment of neurological disorders. Additionally, there is potential for this compound to be used in the development of new diagnostic tools for neurological disorders, such as Alzheimer's disease.
Synthesemethoden
The synthesis of N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with pyrrolidine and propylamine in the presence of a catalyst. The resulting compound is then purified using various techniques to obtain a high-quality product.
Wissenschaftliche Forschungsanwendungen
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide has been used extensively in scientific research to study the mechanisms of action of various drugs and neurotransmitters in the brain. It has been found to enhance the transport of certain molecules across the blood-brain barrier, making it a valuable tool for drug delivery research.
Eigenschaften
IUPAC Name |
N-(3-pyrrolidin-1-ylpropyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(10-4-5-10)12-6-3-9-13-7-1-2-8-13/h10H,1-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSAKAULLQBAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)


![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)




![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)

![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)
